n-(4-Isopropylbenzyl)-3-methoxypropan-1-amine
Description
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine is a secondary amine characterized by a 4-isopropylbenzyl group attached to a 3-methoxypropanamine backbone. The 4-isopropylbenzyl group enhances lipophilicity, while the methoxy moiety may influence electronic properties and hydrogen bonding capacity.
Properties
Molecular Formula |
C14H23NO |
|---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
3-methoxy-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C14H23NO/c1-12(2)14-7-5-13(6-8-14)11-15-9-4-10-16-3/h5-8,12,15H,4,9-11H2,1-3H3 |
InChI Key |
BFZAFYFFGLGAAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine typically involves the reaction of 4-isopropylbenzyl chloride with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between N-(4-Isopropylbenzyl)-3-methoxypropan-1-amine and its analogs:
Key Observations :
- Aromatic Substituents : The 4-isopropyl group in the target compound contrasts with electron-withdrawing groups (e.g., chlorine in ) or extended alkoxy chains (e.g., allyloxy in ). These differences impact lipophilicity and steric bulk .
- Side Chain Modifications : Morpholine () and piperidine () rings introduce heteroatoms, enhancing hydrogen bonding and altering basicity compared to the simpler methoxypropanamine chain .
Physicochemical Properties
Discussion :
- The target compound’s higher molecular weight compared to 1-(2-chlorophenyl)-3-methoxypropan-1-amine suggests reduced aqueous solubility, which may affect bioavailability .
- Morpholine-containing analogs (e.g., ) exhibit higher molecular weights, likely limiting membrane permeability despite polar heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
